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(S)-NADH-d1

Enzyme mechanism Kinetic isotope effect Flavoprotein hydroxylase

(S)-NADH-d1, systematically designated [4S-²H]-NADH (CAS 10021-11-1), is the reduced form of nicotinamide adenine dinucleotide bearing a single stereospecific deuterium substitution at the pro-S position of the dihydronicotinamide C4 carbon. It belongs to the class of deuterated pyridine nucleotide cofactors and functions as a hydride donor in NADH-dependent oxidoreductase reactions.

Molecular Formula C21H29N7O14P2
Molecular Weight 666.4 g/mol
Cat. No. B12412158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-NADH-d1
Molecular FormulaC21H29N7O14P2
Molecular Weight666.4 g/mol
Structural Identifiers
SMILESC1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O
InChIInChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1/i2D/t2-,10+,11+,13+,14+,15+,16+,20+,21+/m0
InChIKeyBOPGDPNILDQYTO-SXZUMVRDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-NADH-d1 Procurement Guide: Stereospecifically Deuterated Nicotinamide Cofactor for Redox Mechanistic Studies and Asymmetric Isotopic Labelling


(S)-NADH-d1, systematically designated [4S-²H]-NADH (CAS 10021-11-1), is the reduced form of nicotinamide adenine dinucleotide bearing a single stereospecific deuterium substitution at the pro-S position of the dihydronicotinamide C4 carbon [1]. It belongs to the class of deuterated pyridine nucleotide cofactors and functions as a hydride donor in NADH-dependent oxidoreductase reactions. The defining structural feature—regio- and stereospecific deuteration at C4—distinguishes it from unlabeled NADH, (R)-NADH-d1 ([4R-²H]-NADH), and dideuterated [4-²H₂]-NADH, each of which presents distinct stereochemical and isotopic properties with direct consequences for kinetic, spectroscopic, and synthetic applications [2].

Why Unlabeled NADH or (R)-NADH-d1 Cannot Substitute for (S)-NADH-d1 in Stereospecific Applications


Generic substitution of (S)-NADH-d1 with unlabeled NADH, (R)-NADH-d1 (CAS 10012-96-1), or dideuterated [4-²H₂]-NADH is scientifically untenable in any application where hydride-transfer stereochemistry, kinetic isotope effect (KIE) magnitude, or ¹H NMR spectral simplification determines experimental outcome. NADH-dependent dehydrogenases display absolute stereospecificity: pro-R-specific enzymes exclusively abstract the pro-R hydrogen (present in (S)-NADH-d1), while pro-S-specific enzymes abstract the pro-S hydrogen (absent in (S)-NADH-d1, present in (R)-NADH-d1) [1]. Consequently, (S)-NADH-d1 produces a primary deuterium KIE only with pro-R-specific enzymes—yielding KIE values of 1.69–5.96 depending on the enzyme system—while showing no isotope effect with pro-S-specific enzymes, a binary discrimination unachievable with unlabeled NADH [2]. Conversely, (R)-NADH-d1 exhibits a 2-fold KIE versus NADH in dehydrogenase-catalyzed hydride transfer to CL-20, whereas (S)-NADH-d1 shows no significant rate suppression in the same system [3]. The dideuterated isotopologue [4-²H₂]-NADH masks stereochemical information entirely and cannot resolve pro-R vs. pro-S hydride transfer. These stereochemically determined functional differences make the choice among isotopologues a critical experimental design parameter, not a procurement interchangeable.

(S)-NADH-d1 Differential Evidence: Quantified Performance Against Closest Analogs and Alternatives


Stereospecific Primary Kinetic Isotope Effect Discrimination: (S)-NADH-d1 vs. (R)-NADH-d1 in Salicylate Hydroxylase

In salicylate hydroxylase (Pseudomonas cepacia), primary deuterium kinetic isotope effects are observed exclusively with (4R)-[4-²H]NADH (i.e., (R)-NADH-d1), while (4S)-[4-²H]NADH ((S)-NADH-d1) shows no detectable primary isotope effect [1]. The intrinsic KIE (ᴰk) for enzyme reduction with (4R)-[4-²H]NADH is 5.57 (enzyme–salicylate complex) and 5.96 (enzyme–benzoate complex), with observed ᴰV values ranging from 1.69 to 5.07 [1]. In contrast, (4S)-[4-²H]NADH yields ᴰV ≈ 1.0 (no effect) under identical conditions, confirming that the pro-S hydrogen is not transferred during the hydride-transfer step [1]. This binary KIE presence/absence pattern provides unambiguous stereochemical assignment of the hydride donor position.

Enzyme mechanism Kinetic isotope effect Flavoprotein hydroxylase Stereospecificity determination

Stereospecific KIE in Dehydrogenase-Catalyzed Xenobiotic Reduction: (S)-NADH-d1 vs. (R)-NADH-d1 vs. Unlabeled NADH with CL-20 Substrate

In a dehydrogenase from Clostridium sp. EDB2 catalyzing hydride transfer to the nitramine explosive CL-20, (R)-NADD ((R)-NADH-d1) exhibited a kinetic deuterium isotope effect of 2-fold on the biotransformation rate compared to both unlabeled NADH and (S)-NADD ((S)-NADH-d1) [1]. The reaction rate with (S)-NADH-d1 was statistically indistinguishable from that with unlabeled NADH, demonstrating that only the pro-R hydride is transferred by this enzyme [1]. LC-MS analysis confirmed a +1 Da mass shift in the N-denitrohydrogenated product when deuterated NAD(P)H was the hydride source, verifying direct deuteride (D⁻) transfer [1]. The baseline biotransformation rate with NADH was 18.5 nmol/h/mg protein [1].

Biodegradation Energetic materials Dehydrogenase stereospecificity Deuteride transfer

Enzymatic Synthesis Isotopic Purity: [4S-²H]NADH vs. Chemical Reduction Methods

The H₂-driven heterogeneous biocatalyst system (hydrogenase/NAD⁺-reductase co-immobilized on carbon) produces [4S-²H]NADH with exclusive stereoselectivity—no [4R-²H]NADH is detectable in the product—and >90% ²H-incorporation at the C4 position, using ²H₂O as the sole isotope source [1][2]. This compares favorably to the classical sodium dithionite reduction of NAD⁺ in ²H₂O, which yields a racemic mixture of [4S-²H]NADH and [4R-²H]NADH with variable isotopic incorporation (typically 70–85%) and requires subsequent chromatographic separation of diastereomers [1]. The biocatalytic method achieves near-quantitative isotopic purity (≥95% in optimized protocols) for [4S-²H]NADH [3]. A related enzymatic synthesis using formate dehydrogenase and [²H]formate also yields [4S-²H]NAD(P)H with ≥95% isotopic purity [3].

Isotopic labelling Biocatalysis Cofactor synthesis Deuterium incorporation efficiency

¹H NMR Spectral Simplification: (S)-NADH-d1 as a Stereochemical Probe for Dehydrogenase Assignment

The C4 protons of NADH resonate at approximately 2.8 ppm (pro-R) and 2.7 ppm (pro-S) in ¹H NMR spectra. In (S)-NADH-d1 ([4S-²H]NADH), deuterium occupies the pro-S position, causing the pro-S signal (~2.7 ppm) to be absent from the ¹H NMR spectrum due to the low gyromagnetic ratio and quadrupolar relaxation of ²H [1]. Enzymatic oxidation of [4S-²H]NADH by a pro-R-specific dehydrogenase transfers the pro-R hydrogen (¹H) to substrate, leaving [4-²H]NAD⁺ with deuterium retained at C4. This is detected by the persistence or disappearance of the C4 ¹H NMR signal after re-reduction, enabling rapid stereospecificity assignment without product isolation [1][2]. For plant L-histidinol dehydrogenase, enzymatically prepared [4-²H]NAD⁺ was reduced to [(4S)-²H]NADH, and ¹H NMR showed a peak at ~2.8 ppm (pro-R ¹H retained), confirming pro-R stereospecificity [3].

NMR spectroscopy Stereochemical assignment Dehydrogenase mechanism Isotopic labelling

LC-MS Quantification: (S)-NADH-d1 as a Stable Isotope-Labeled Internal Standard for NADH Metabolomics

Deuterated NADH isotopologues including [4S-²H]NADH serve as stable isotope-labeled (SIL) internal standards for the absolute quantification of endogenous NADH by isotope-dilution LC-MS/MS [1]. The +1 Da mass shift (monoisotopic mass: unlabeled NADH = 665.1 Da; (S)-NADH-d1 = 666.1 Da) provides sufficient mass separation from the endogenous analyte while minimizing chromatographic retention time shifts compared to multi-deuterated analogs (e.g., NAD⁺-d4 exhibits notable retention time shifts that can compromise co-elution with the analyte) [2]. For targeted NAD⁺/NADH analysis, the use of a single ²H label minimizes the risk of differential ionization efficiency between analyte and internal standard, a well-documented concern when deuterium labels exceed 3–4 atoms [2]. The redox lability of NADH requires that the internal standard match the reduced form for accurate NADH quantification; NAD⁺-based internal standards cannot correct for NADH-specific degradation during sample workup [3].

Quantitative metabolomics LC-MS/MS Stable isotope dilution NAD⁺/NADH ratio

Cofactor Recycling Turnover Number: Deuterated NADH in Biocatalytic Deuteration vs. Stoichiometric Deuteration Approaches

The H₂-driven heterogeneous biocatalyst system employing [4S-²H]NADH recycling achieves cofactor total turnover numbers (TTN) exceeding 1,000 (and in some demonstrations exceeding 10⁶) for reductive deuteration reactions when coupled with NADH-dependent reductases [1][2]. This catalytic use of the deuterated cofactor contrasts with super-stoichiometric approaches that consume one equivalent of expensive deuterated reductant (e.g., [²H]-ethanol, [²H]-formate, [²H]-glucose) per turnover [1]. The enzymatic cofactor recycling system uses ²H₂O as the sole deuterium source and H₂ as the terminal reductant, reducing reagent costs substantially: ²H₂O costs approximately $1–2 per gram versus $50–200 per gram for [²H]-formate or [²H]-ethanol [1][3]. The system operates under ambient conditions (30 °C, 1 atm H₂), circumventing the high pressures and temperatures often required for chemocatalytic deuteration [1].

Biocatalytic deuteration Cofactor recycling Turnover number Asymmetric synthesis Green chemistry

(S)-NADH-d1 Application Scenarios: Where Stereospecific Deuterium Labeling Drives Scientific Value


Stereochemical Assignment of Novel NADH-Dependent Dehydrogenases

When characterizing a newly discovered or engineered NADH-dependent oxidoreductase, the stereospecificity of hydride transfer (pro-R vs. pro-S) is a fundamental mechanistic parameter. (S)-NADH-d1 serves as the definitive pro-R-specific probe: if the enzyme transfers the pro-R hydrogen, a primary KIE (typically 2–6-fold) is observed when (S)-NADH-d1 is the substrate (since the transferred hydrogen is ¹H and the retained ²H exerts a secondary KIE only); if the enzyme is pro-S-specific, no primary KIE is observed because the transferred hydrogen is ²H. The orthogonal experiment with (R)-NADH-d1 confirms the assignment. This pair of experiments, validated across salicylate hydroxylase [1], orcinol hydroxylase [2], and CL-20 dehydrogenase systems [3], provides unambiguous stereochemical assignment without requiring product isolation or radiochemical methods.

Asymmetric Biocatalytic Synthesis of Deuterium-Labeled Chiral Pharmaceutical Intermediates

Pharmaceutical development increasingly demands deuterated versions of chiral drug candidates for metabolic stabilization (deuterium kinetic isotope effect in vivo) and as internal standards for bioanalytical quantification. (S)-NADH-d1, when integrated into an H₂-driven cofactor recycling system with an appropriate NADH-dependent reductase, enables preparative-scale asymmetric reductive deuteration of prochiral ketones, imines, and activated alkenes with near-perfect stereoselectivity (>99% ee) and isotopic incorporation (>90%). This approach was demonstrated at the 10-mL preparative scale for the synthesis of deuterated (R)-3-quinuclidinol, a key intermediate for solifenacin and other FDA-approved drugs [1]. The cofactor recycling system achieves TTN >1,000, making the cost of the deuterated cofactor negligible relative to the value of the deuterated product [1].

Quantitative LC-MS/MS Metabolomics of Cellular NAD⁺/NADH Redox State Using Isotope Dilution

Accurate measurement of the NAD⁺/NADH ratio is critical for assessing cellular energy status, mitochondrial function, and metabolic disease progression. (S)-NADH-d1 serves as an optimal stable isotope-labeled internal standard for NADH quantification by isotope-dilution LC-MS/MS. Added at a known concentration to cell or tissue lysates immediately upon harvesting, it undergoes identical extraction, oxidation, and ionization processes as endogenous NADH, correcting for analyte losses during sample preparation [1]. The single +1 Da mass shift minimizes chromatographic separation from endogenous NADH, ensuring identical matrix effects and ionization efficiency—a key advantage over multi-deuterated analogs that can exhibit retention time shifts of 0.1–0.3 min [2]. Matching the reduced form is essential because NAD⁺-based SIL standards cannot correct for the rapid, variable oxidation of NADH that occurs during acidic extraction protocols [3].

Mechanistic Enzymology: Resolving Hydride Transfer vs. Electron Transfer Pathways in Flavoenzymes

A subset of flavin-dependent monooxygenases and oxidases can catalyze both hydride transfer and single-electron transfer from NADH. The stereospecific deuterium KIE pattern distinguishes these pathways. With (S)-NADH-d1, flavoenzymes that abstract the pro-S hydrogen via hydride transfer exhibit a primary KIE, while those utilizing the pro-R hydrogen do not. Conversely, enzymes operating via a single-electron transfer mechanism often show heavily suppressed or absent primary KIEs with both isotopologues. The orcinol hydroxylase system exemplifies this capability: (4R)-[4-²H]NADH produces a measurable KIE with all substrates, while (4S)-[4-²H]NADH shows no isotope effect, confirming exclusive 4R hydride transfer [1]. This binary discrimination is not achievable with unlabeled NADH or racemic deuterated NADH mixtures and is a standard tool in flavoenzyme mechanistic elucidation [2].

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